3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine
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Overview
Description
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. One common method is the iodine-mediated one-pot synthesis, which starts from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often employs multicomponent reactions (MCRs) due to their high atom economy, operational simplicity, and tolerance of a wide variety of functional groups . These methods are advantageous for large-scale production as they minimize the number of steps and use environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, trifluoromethanesulfonic anhydride (Tf2O), and 2-methoxypyridine (2-MeO-Py). The reactions are often carried out under mild conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the iodine-mediated one-pot synthesis yields 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs .
Scientific Research Applications
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives act as NIK inhibitors, demonstrating anti-inflammatory effects . Others show anti-cancer activity by targeting specific cellular pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyrimidine: Used as nonbenzodiazepine GABA receptor agonists and p38 mitogen-activated protein kinase inhibitors.
Uniqueness
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is unique due to its specific structural features and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)13-6-3-4-12(10-13)7-8-15-16-11-14-5-1-2-9-17(14)15/h1-11H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLMDLWDORMQH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CN=C(N2C=C1)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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